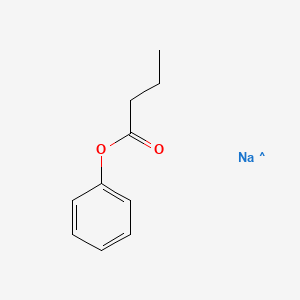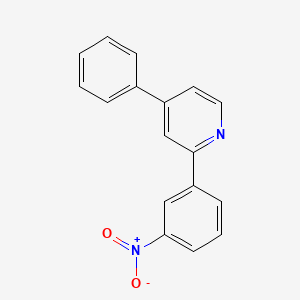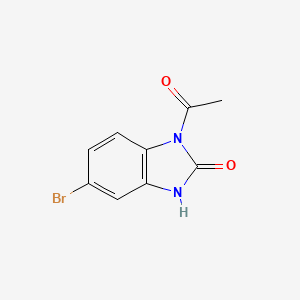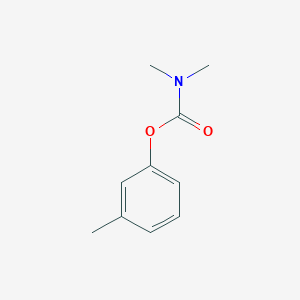
M-Tolyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Tolyl dimethylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of a carbamate group attached to a methyl-substituted phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: M-Tolyl dimethylcarbamate can be synthesized through the reaction of m-toluidine with dimethyl carbonate in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{m-Toluidine} + \text{Dimethyl Carbonate} \rightarrow \text{this compound} + \text{Methanol} ] The reaction is carried out under reflux conditions with a suitable catalyst such as iron-chrome catalyst TZC-3/1, which has been found to be highly effective .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. The reaction is typically conducted in a flow system over solid catalysts, which allows for efficient production with high yields .
Análisis De Reacciones Químicas
Types of Reactions: M-Tolyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products: The major products formed from these reactions include halogenated carbamates and other substituted derivatives, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
M-Tolyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of M-Tolyl dimethylcarbamate involves its interaction with specific molecular targets. In catalytic processes, it often coordinates with metal catalysts, facilitating various chemical transformations. For example, in Rhodium-catalyzed oxidative Heck coupling reactions, the compound undergoes C-H activation, followed by insertion and elimination steps to form the desired products .
Comparación Con Compuestos Similares
Phenyl Dimethylcarbamate: Similar in structure but lacks the methyl group on the phenyl ring.
O-Tolyl Dimethylcarbamate: Similar but with the methyl group in the ortho position.
P-Tolyl Dimethylcarbamate: Similar but with the methyl group in the para position.
Uniqueness: M-Tolyl dimethylcarbamate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic applications where regioselectivity is crucial .
Propiedades
Número CAS |
7305-07-9 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(3-methylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)13-10(12)11(2)3/h4-7H,1-3H3 |
Clave InChI |
BSFCOZXUSUSSAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


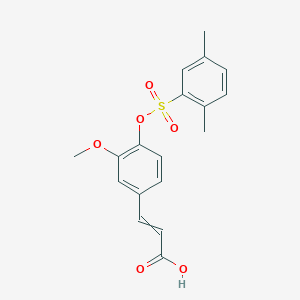
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate](/img/structure/B14117951.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14117952.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14117953.png)

![N'-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim+](/img/structure/B14117956.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117966.png)
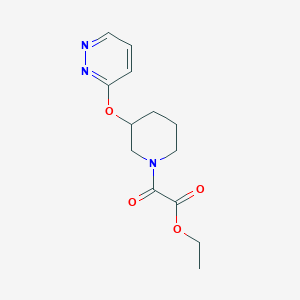
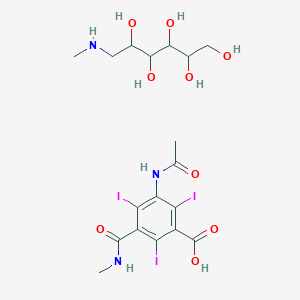
![2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid](/img/structure/B14117994.png)
